molecular formula C14H16N2O3 B2797754 N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide CAS No. 1311640-47-7

N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B2797754
CAS No.: 1311640-47-7
M. Wt: 260.293
InChI Key: IOVOTEOFMFSSRW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is an organic compound with a complex structure that includes a cyanomethyl group, an ethoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the butanamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets .

Properties

IUPAC Name

N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVOTEOFMFSSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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